molecular formula C12H17IO B8773227 Benzyl 5-iodopentyl ether

Benzyl 5-iodopentyl ether

Cat. No.: B8773227
M. Wt: 304.17 g/mol
InChI Key: ILPCYNORQDMEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-iodopentyl ether, also known as 5-iodopentyl benzyl ether, is an organic compound with the molecular formula C12H17IO. It is a benzene derivative where a 5-iodopentyl group is attached to the benzene ring through an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 5-iodopentyl ether can be synthesized through a multi-step process involving the reaction of benzyl alcohol with 1,5-diiodopentane. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as column chromatography .

Mechanism of Action

The mechanism of action of Benzyl 5-iodopentyl ether involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable framework, while the pentyl chain offers flexibility and potential for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • (((5-Fluoropentyl)oxy)methyl)benzene
  • (((5-Chloropentyl)oxy)methyl)benzene
  • (((5-Bromopentyl)oxy)methyl)benzene

Uniqueness

Benzyl 5-iodopentyl ether is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its fluorine, chlorine, and bromine analogs. The iodine atom’s larger size and higher polarizability make it a valuable compound for specific applications in synthesis and research .

Properties

Molecular Formula

C12H17IO

Molecular Weight

304.17 g/mol

IUPAC Name

5-iodopentoxymethylbenzene

InChI

InChI=1S/C12H17IO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI Key

ILPCYNORQDMEII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Benzoxy-1-pentene (30 mmol, 5.7 g) was hydroborated with BH3 -THF (10 mmol) at 0° C. for 1 hr. Iodinemonochloride (20 mmol, 1.0 ml) was added at room temperature; after 45 min,the product was isolated via chromatography (alumina): yield 5.63 g (88% based on ICl); bp 125° C./0.25 torr; m/e 318.1 (Calcd 318.2); IR (neat) 1705(C=O), 1205(C-I)cm-1 ; NMR (neat) δ 1.7 (broad envelope, 6, alkyl), 3.0 (t, 2, --CH2I), 4.2 (t, 2, --CH2O--),7.6 (m, 5, ArH).
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

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